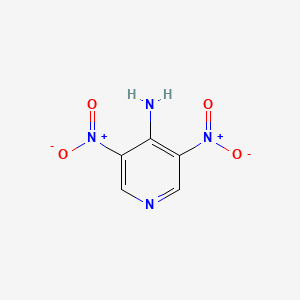

4-Amino-3,5-dinitropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 114826. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dinitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O4/c6-5-3(8(10)11)1-7-2-4(5)9(12)13/h1-2H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEUQRKITTGSLJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)[N+](=O)[O-])N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40297230 | |

| Record name | 4-Amino-3,5-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31793-29-0 | |

| Record name | 31793-29-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114826 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-3,5-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Amino-3,5-dinitropyridine

Introduction: Navigating the Complexities of Pyridine Chemistry

4-Amino-3,5-dinitropyridine is a highly functionalized heterocyclic compound. Its structure, featuring an electron-donating amino group and two powerful electron-withdrawing nitro groups on a pyridine core, makes it a valuable intermediate in the development of energetic materials, agrochemicals, and novel pharmaceuticals.[1][2][3]

The synthesis of such polysubstituted pyridines is a non-trivial endeavor. The inherent electron-deficient nature of the pyridine ring renders it resistant to electrophilic aromatic substitution, the classical method for introducing nitro groups. Furthermore, the conditions required for nitration involve strong acids, which protonate the ring's nitrogen atom, further deactivating the system towards electrophilic attack.[4] This guide provides a detailed exploration of the viable synthetic pathways to this compound, focusing on the underlying chemical principles and offering practical, field-proven insights for researchers.

A Tale of Two Strategies: Mechanistic Considerations for Synthesis

Two primary strategies emerge when designing a synthesis for this compound. The choice between them hinges on a fundamental understanding of pyridine reactivity and the interplay of activating and deactivating substituent effects.

-

Strategy A: Direct Dinitration of 4-Aminopyridine. This is the most direct route on paper but is synthetically challenging. The 4-amino group is strongly activating and ortho-, para-directing, seemingly favoring substitution at the 3- and 5-positions. However, the harsh acidic conditions required for nitration lead to the protonation of both the basic amino group and the pyridine ring nitrogen. This converts the activating amino group into a deactivating ammonium group and adds a formal positive charge to the ring, severely impeding the necessary electrophilic aromatic substitution.[4]

-

Strategy B: Nucleophilic Aromatic Substitution on a Pre-functionalized Core. This more contemporary and reliable approach inverts the chemical logic. It begins with a pyridine ring already bearing the requisite dinitro groups and a suitable leaving group at the 4-position, typically a halogen. The two nitro groups strongly activate the ring for Nucleophilic Aromatic Substitution (SNAr). An incoming amine nucleophile can then readily displace the leaving group to yield the final product. This pathway circumvents the challenges of electrophilic nitration on a deactivated ring.[4][5]

This guide will detail the experimental protocols for Strategy B as the preferred and more robust pathway, while also outlining the more challenging direct nitration route for completeness.

The Preferred Pathway: Synthesis via a Dinitrated Halopyridine Intermediate

This robust, multi-step synthesis prioritizes yield and reliability by leveraging the power of Nucleophilic Aromatic Substitution (SNAr) on a highly activated pyridine core. The overall workflow is depicted below.

Caption: Overall workflow for the preferred synthesis of this compound.

Step 1A: Dinitration of 4-Hydroxypyridine

The initial step involves the dinitration of commercially available 4-hydroxypyridine. The hydroxyl group is a potent activating group, facilitating electrophilic substitution at the ortho positions (C3 and C5).

Experimental Protocol:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 4-hydroxypyridine to a cold mixture of concentrated sulfuric acid and fuming nitric acid.

-

Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at low temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 12-18 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated yellow solid, 4-hydroxy-3,5-dinitropyridine, is collected by filtration, washed with cold water until the washings are neutral, and dried.

Step 1B: Chlorination of 4-Hydroxy-3,5-dinitropyridine

The hydroxyl group of the dinitrated intermediate is converted to a superior leaving group (chloride) using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This prepares the molecule for the subsequent nucleophilic substitution. This transformation is analogous to the synthesis of 4-chloro-3,5-dinitrotoluene from its corresponding phenol.[6]

Experimental Protocol:

-

In a round-bottom flask fitted with a reflux condenser, combine 4-hydroxy-3,5-dinitropyridine with an excess of phosphorus oxychloride (POCl₃).[3][6]

-

Heat the mixture to reflux and maintain for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.

-

After cooling, the excess POCl₃ is removed carefully under reduced pressure.

-

The residue is then cautiously poured onto crushed ice.

-

The resulting precipitate, 4-chloro-3,5-dinitropyridine, is filtered, washed with cold water, and recrystallized from a suitable solvent like ethanol to yield the purified intermediate.

Step 2: Amination via Nucleophilic Aromatic Substitution (SNAr)

This is the key step where the amino group is introduced. The chlorine atom at the C4 position is now highly activated for displacement by the two flanking nitro groups. The reaction with ammonia proceeds via the well-established SNAr mechanism.[7][8]

Caption: The SNAr mechanism for the amination of 4-chloro-3,5-dinitropyridine. (Note: Images are placeholders for chemical structures).

Experimental Protocol:

-

Dissolve 4-chloro-3,5-dinitropyridine in a suitable solvent such as ethanol in a pressure-rated vessel.[7]

-

Add an excess of an aqueous or alcoholic solution of ammonia to the vessel.

-

Seal the vessel and stir the mixture. The reaction may proceed at room temperature or require moderate heating (e.g., 50-80°C) to achieve a reasonable rate.

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture. The product may precipitate directly from the solution.

-

The solid product is collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure, and the residue is purified by recrystallization.

The Challenging Alternative: Direct Dinitration

While less efficient, understanding the direct nitration pathway provides valuable insight into the reactivity of the 4-aminopyridine scaffold.

Caption: The challenging direct dinitration route from 4-aminopyridine.

The first nitration to yield 4-amino-3-nitropyridine is achievable under carefully controlled conditions.[4] However, the subsequent introduction of the second nitro group at the 5-position is significantly more difficult. This is because the pyridine ring is now deactivated by the combined electron-withdrawing effects of the first nitro group and the protonated ring nitrogen/amino group, requiring extremely harsh nitrating conditions and typically resulting in low yields.[4]

Data Summary and Characterization

Proper characterization of the final product and key intermediates is crucial for validating the synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |

| 4-Chloro-3,5-dinitropyridine | C₅H₂ClN₃O₄ | 203.54 | ~68-70 | ¹H NMR: δ ~9.1 (s, 2H, pyridine H2/H6).[9] |

| This compound | C₅H₄N₄O₄ | 184.11 | ~175-182 (decomposes) | ¹H NMR (DMSO-d₆): δ ~8.8 (s, 2H, pyridine H2/H6), ~8.4 (br s, 2H, NH₂). IR (KBr, cm⁻¹): ~3400-3200 (N-H stretch), ~1580 & ~1340 (NO₂ asymm/symm stretch).[10][11][12] |

Critical Safety Considerations

-

Corrosive Reagents: The synthesis involves highly corrosive and oxidizing strong acids (concentrated sulfuric acid, fuming nitric acid) and dehydrating/chlorinating agents (phosphorus oxychloride). All manipulations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and chemical splash goggles.

-

Energetic Compounds: The final product and its dinitrated precursors are energetic materials.[2] They can be sensitive to heat, shock, and friction. Avoid grinding the dry material. Synthesize only small quantities and handle with extreme caution.

-

Reaction Control: Nitration reactions are highly exothermic. Strict temperature control using ice baths is essential to prevent runaway reactions. Reagents should always be added slowly and in a controlled manner.

References

-

PubChem. (n.d.). 4-Chloro-3,5-dinitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Dinitropyridines: Synthesis and Reactions. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-n-oxide with iron and mineral acids. Retrieved from [Link]

-

Nishiwaki, N., Azuma, M., Tamura, M., Hori, K., Tohda, Y., & Ariga, M. (2002). Facile synthesis of functionalized 4-aminopyridines. Chemical Communications, (16), 1864-1865. [Link]

-

Stoyanov, S., Stoyanova, E., & Ivanov, D. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research, 20(2), 120-129. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-chloro-3,5-dinitrotoluene. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

NIST. (n.d.). 4-Pyridinamine, 3,5-dinitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

De Bie, D. A., Geurtsen, B., Berg, I. E., & Van der Plas, H. C. (1985). A mechanistic study on the amination of 2-chloro-3,5-dinitropyridine with liquid ammonia. The Journal of Organic Chemistry, 50(21), 484-487. [Link]

-

ResearchGate. (2015). Can anybody suggest a method of synthesis of 4-Chloropyridine?. Retrieved from [Link]

-

Zhang, M. X., Pagoria, P. F., Imler, G. H., & Parrish, D. (2018). Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5-bis(4-amino-3,5-dinitropyrazol-1-yl)pyrazole (LLM-226). OSTI.GOV. [Link]

-

ResearchGate. (n.d.). Reactions of 4-amino-2-chloro-3,5-dinitropyridine 5 with nucleophiles. Retrieved from [Link]

-

Yin, J., Xiang, B., Huffman, M. A., Raab, C. E., & Davies, I. W. (2007). A General and Efficient 2-Amination of Pyridines and Quinolines. The Journal of Organic Chemistry, 72(12), 4554-4557. [Link]

-

Nishiwaki, N. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 26(3), 639. [Link]

-

ACS Publications. (n.d.). A mechanistic study on the amination of 2-chloro-3,5-dinitropyridine with liquid ammonia. Retrieved from [Link]

Sources

- 1. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 4-Chloro-3,5-dinitropyridine | C5H2ClN3O4 | CID 2735734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Pyridinamine, 3,5-dinitro- [webbook.nist.gov]

- 11. This compound(31793-29-0) 1H NMR [m.chemicalbook.com]

- 12. osti.gov [osti.gov]

Introduction: The Strategic Importance of Polynitropyridines

An In-depth Technical Guide to the Chemical Properties of 4-Amino-3,5-dinitropyridine

For Researchers, Scientists, and Drug Development Professionals

The study of polynitropyridines has carved a significant niche in modern heterocyclic chemistry, driven by their versatile applications ranging from high-performance energetic materials to key intermediates in the synthesis of pharmacologically active agents.[1] Dinitropyridines, in particular, represent a promising class of compounds, serving as precursors for a wide array of mono- and polynuclear heterocyclic systems.[1] Their derivatives have demonstrated a broad spectrum of biological activities, including antitumor, antiviral, and anti-neurodegenerative properties.[1] The unique chemical architecture of these molecules, characterized by a highly electron-deficient pyridine ring, imparts a high degree of reactivity, making them valuable synthons for complex molecular design.[1]

This guide focuses on a specific, yet highly illustrative member of this class: this compound (CAS No: 31793-29-0). We will delve into its core chemical properties, synthesis, and characterization, providing field-proven insights and detailed protocols to empower researchers in their scientific endeavors. While its primary documented use is as an intermediate for energetic materials, the principles of its synthesis and reactivity offer valuable lessons for its potential application in drug discovery and development, a concept we will explore through relevant analogues.[2]

Core Physicochemical Properties

A thorough understanding of a compound's physical properties is the foundation of its application. These parameters dictate handling, storage, formulation, and reaction conditions. This compound is a yellow to orange crystalline solid with a distinct odor.[2] It is characterized by its poor solubility in water but is soluble in organic solvents like ethanol and methanol.[2]

Below is a summary of its key physicochemical data:

| Property | Value | Source(s) |

| CAS Number | 31793-29-0 | [3][4] |

| Molecular Formula | C₅H₄N₄O₄ | [3][4] |

| Molecular Weight | 184.11 g/mol | [1] |

| Appearance | Yellow or orange crystalline solid | [2] |

| Melting Point | 168-169 °C | [2] |

| Density | ~1.694 g/cm³ | [2] |

| Predicted Boiling Point | 402.3 ± 40.0 °C | [2] |

| Flash Point | 197.1 °C | [2] |

| InChI Key | IEUQRKITTGSLJL-UHFFFAOYSA-N | [1] |

Molecular Structure and Spectroscopic Characterization

The arrangement of atoms and functional groups in this compound governs its reactivity and spectroscopic signature.

Caption: General synthetic scheme for this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative synthesis based on the nitration of 4-aminopyridine, proceeding through the mononitrated intermediate.

Caption: Workflow for synthesis and characterization.

Part 1: Synthesis of 4-Amino-3-nitropyridine (Intermediate) [5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve 4-aminopyridine (1 equivalent) in concentrated sulfuric acid.

-

Causality: Sulfuric acid serves as both a solvent and a protonating agent, which is necessary for the nitration reaction. The ice bath is crucial to control the initial exothermic reaction upon adding nitric acid.

-

-

Nitration: While maintaining the temperature between 0-10 °C, slowly add fuming nitric acid (1 equivalent) dropwise.

-

Causality: Fuming nitric acid is the nitrating agent. Slow, dropwise addition prevents a dangerous temperature spike and potential side reactions.

-

-

Reaction Progression: Stir the mixture at 0-10 °C for 5 hours. Subsequently, allow the mixture to warm to room temperature and then heat at 90 °C for 3 hours.

-

Causality: The initial low-temperature stirring allows for the formation of the nitronium ion (NO₂⁺) and its controlled reaction with the pyridine ring. The subsequent heating drives the reaction to completion.

-

-

Workup and Isolation: After cooling, slowly pour the reaction mixture into a beaker of crushed ice. Carefully neutralize the solution to pH 7 with aqueous ammonia.

-

Causality: Pouring the acidic mixture into ice dissipates the heat of neutralization. Neutralization deprotonates the aminopyridine product, causing it to precipitate out of the aqueous solution.

-

-

Purification: Collect the yellow precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-amino-3-nitropyridine.

Part 2: Synthesis of this compound

-

Second Nitration: The isolated 4-amino-3-nitropyridine is then subjected to a second, more forceful nitration. This typically requires harsher conditions, such as a higher concentration of mixed acid or higher temperatures, to overcome the deactivating effects of the existing nitro group and the protonated pyridine ring.

-

Purification: The final product is isolated via a similar workup procedure (quenching on ice, neutralization, and filtration) and is typically purified by recrystallization from a suitable solvent like ethanol.

Reactivity, Stability, and Safety Considerations

This compound is a high-energy molecule and should be handled with appropriate caution.

-

Thermal Stability: The compound is described as unstable and prone to explosion and oxidation. [2]It decomposes at high temperatures, generating toxic gases. [2]Studies on analogous energetic materials, such as derivatives of 4-amino-3,5-dinitropyrazole, show decomposition onsets at temperatures ranging from 180°C to over 300°C, often with complex, autocatalytic decomposition kinetics. [6][7]A study on a related derivative, 2-(5-amino-2H-tetrazol-1-yl)-4-amine-3,5-dinitropyridine, showed a decomposition temperature of around 290 °C. [8][9]* Reactivity of the Amino Group: The primary amino group at the C-4 position is a key site for further functionalization. However, its nucleophilicity is significantly reduced by the strong electron-withdrawing effects of the two ortho nitro groups.

-

Safety: this compound is a toxic compound and is harmful by inhalation, in contact with skin, and if swallowed. [2]Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times, and all manipulations should be carried out in a well-ventilated fume hood. [2]

Application in Drug Development: An Analog-Based Perspective

While this compound itself is primarily associated with energetic materials, its structural motif—the substituted 4-aminopyridine core—is highly relevant in medicinal chemistry. By examining a closely related, commercially successful analogue, we can appreciate the potential of this chemical class in drug development.

Case Study: 4-Amino-3,5-dichloropyridine in the Synthesis of Roflumilast

4-Amino-3,5-dichloropyridine (CAS 22889-78-7) is a crucial intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of Chronic Obstructive Pulmonary Disease (COPD). [10][11] The structural features of 4-amino-3,5-dichloropyridine, with its reactive amino group and halogenated pyridine ring, allow for its strategic incorporation into the final drug molecule. [11]This highlights a key principle for drug development professionals: seemingly simple heterocyclic intermediates can be powerful building blocks for complex therapeutic agents. The development of potent antiviral and antibacterial compounds has also utilized this versatile precursor. [11] This parallel demonstrates that while the nitro groups in this compound confer energetic properties, they can also be viewed as versatile functional groups. For a medicinal chemist, a nitro group is not just an explosive moiety; it is a powerful electron-withdrawing group that can be reduced to an amine, opening up a vast landscape of subsequent chemical transformations for building molecular diversity and targeting specific biological pathways.

Conclusion

This compound is a molecule of significant academic and practical interest. Its synthesis is a study in the complexities of electrophilic aromatic substitution on deactivated heterocyclic systems. Its well-defined spectroscopic signature allows for unambiguous characterization, while its energetic nature demands careful handling. Although its direct applications in pharmaceuticals are not established, the principles governing its chemistry and the proven success of its structural analogues, like 4-amino-3,5-dichloropyridine, underscore the immense potential of the substituted aminopyridine scaffold. For researchers and drug development professionals, understanding the properties of molecules like this compound provides not only specific knowledge but also broader insights into the synthesis, reactivity, and potential of high-nitrogen heterocyclic compounds in creating next-generation materials and medicines.

References

-

National Institute of Standards and Technology. (n.d.). 4-Pyridinamine, 3,5-dinitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubMed. (2022). Thermodynamic properties, decomposition kinetics of 2-(5-amino-2H-tetrazol-1-yl)-4-amine-3,5-dinitropyridine. Retrieved from [Link]

-

ResearchGate. (2022). Thermodynamic properties, decomposition kinetics of 2-(5-amino-2H-tetrazol-1-yl)-4-amine-3,5-dinitropyridine | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Four Syntheses of 4‐Amino‐3,5‐dinitropyrazole | Request PDF. Retrieved from [Link]

-

Exploring Chemistry. (n.d.). Exploring 4-Amino-3,5-Dichloropyridine: Properties and Applications. Retrieved from [Link]

-

Exploring Chemistry. (n.d.). The Critical Role of 4-Amino-3,5-Dichloropyridine in Modern Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.

-

PubMed Central. (n.d.). 4-Amino-3,5-dichloropyridine. Retrieved from [Link]

-

OSTI.GOV. (2018). Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Aminopyridine. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Dinitropyridines: Synthesis and Reactions. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 4-Amino-3, 5-dinitropyridine, 97% Purity, C5H4N4O4, 100 grams. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions of 4‐amino‐2‐chloro‐3,5‐dinitropyridine 5 with nucleophiles. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectrum of 4-aminoantipyrine and its metal complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Decomposition Kinetics and Decomposition Mechanism of (Dinitropyrazolyl)Azoxyfurazanes | Request PDF. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. 4-Pyridinamine, 3,5-dinitro- [webbook.nist.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. osti.gov [osti.gov]

- 8. Thermodynamic properties, decomposition kinetics of 2-(5-amino-2H-tetrazol-1-yl)-4-amine-3,5-dinitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. innospk.com [innospk.com]

- 11. nbinno.com [nbinno.com]

Introduction: Unveiling a High-Energy Heterocycle

An In-Depth Technical Guide to 4-Amino-3,5-dinitropyridine: Structure, Synthesis, and Characterization

This compound is a significant heterocyclic compound characterized by a pyridine core bearing both an electron-donating amino group and two strongly electron-withdrawing nitro groups.[1][2] This unique substitution pattern imbues the molecule with a distinct electronic architecture, rendering it an electron-deficient aromatic system.[1] With the chemical formula C₅H₄N₄O₄ and a molecular weight of approximately 184.11 g/mol , this yellow crystalline solid serves as a crucial intermediate and precursor in the synthesis of advanced materials, particularly high-energy compounds and pharmaceuticals.[3][4][5][6][7] Its study is pivotal for researchers in materials science, organic synthesis, and drug development, offering a versatile platform for creating more complex molecular frameworks.[1][2]

Molecular Architecture and Physicochemical Properties

The structure of this compound is defined by a pyridine ring substituted at the C4 position with an amino (-NH₂) group and at the C3 and C5 positions with nitro (-NO₂) groups. The interplay between the activating amino group and the deactivating nitro groups governs its chemical reactivity and physical properties. This electronic dichotomy makes the molecule a subject of interest for exploring nucleophilic aromatic substitution and other synthetic transformations.[1]

Below is a diagram illustrating the molecular structure of this compound.

Caption: 2D molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₄N₄O₄ | [3][5][6] |

| Molar Mass | 184.11 g/mol | [3][6] |

| Appearance | Yellow or orange solid crystal | [3] |

| Melting Point | 168-169 °C | [3][6] |

| Density | 1.694 g/cm³ | [3] |

| Boiling Point (Predicted) | 402.3 ± 40.0 °C | [3] |

| Flash Point | 197.1 °C | [3] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and methanol.[3] | |

| InChI Key | IEUQRKITTGSLJL-UHFFFAOYSA-N | [5][7] |

| CAS Number | 31793-29-0 |[5][6] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a challenging task primarily approached via the direct nitration of 4-aminopyridine.[1] The difficulty arises from the need to introduce two nitro groups onto a pyridine ring that is influenced by competing electronic effects.

Mechanistic Pathway

-

Protonation of the Amino Group : The synthesis is conducted in a strongly acidic medium (e.g., fuming nitric acid in concentrated sulfuric acid). Under these conditions, the highly basic 4-amino group is protonated to form the anilinium ion (-NH₃⁺).[1]

-

First Nitration (Mono-nitration) : The protonated amino group is a powerful deactivating group and a meta-director. Consequently, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the positions meta to the -NH₃⁺ group, which are the C3 and C5 positions. This first step yields the intermediate, 4-amino-3-nitropyridine.[1]

-

Second Nitration (Di-nitration) : The introduction of the second nitro group is significantly more difficult. This is due to the combined deactivating effects of the pyridine ring nitrogen, the protonated amino group, and the newly introduced electron-withdrawing nitro group at the C3 position.[1] The existing substituents direct the second nitration to the C5 position, completing the synthesis of this compound.[1]

Caption: Synthetic workflow for this compound via direct nitration.

Experimental Protocol: Synthesis of 4-Amino-3-nitropyridine (Intermediate)

While a detailed protocol for the di-nitration is specialized, the synthesis of the mono-nitrated intermediate provides foundational insight.

-

Preparation : A solution of 4-aminopyridine is prepared in concentrated sulfuric acid.

-

Cooling : The solution is cooled to a low temperature to control the exothermic reaction.

-

Nitration : Fuming nitric acid is added carefully and dropwise to the cooled solution.[1]

-

Reaction : The mixture is allowed to react while maintaining a low temperature.

-

Workup : The reaction mixture is poured onto ice, followed by neutralization to precipitate the 4-amino-3-nitropyridine product.

-

Purification : The crude product is collected by filtration and purified, typically by recrystallization.

Spectroscopic and Solid-State Structural Analysis

Spectroscopic Characterization

Elucidating the molecular framework of this compound relies on standard spectroscopic techniques.

-

¹H NMR Spectroscopy : The ¹H NMR spectrum is expected to show two primary signals. The two equivalent protons at the C2 and C6 positions of the pyridine ring would produce a single signal in the aromatic region. The protons of the amino group (-NH₂) would likely appear as a broad singlet.[1]

-

¹³C NMR Spectroscopy : The ¹³C NMR spectrum should display three distinct signals corresponding to the different carbon environments: one for C2/C6, one for C3/C5, and one for C4.[1]

-

Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups. Characteristic peaks would include N-H stretching vibrations for the amino group and strong asymmetric and symmetric stretching vibrations for the two nitro groups. An IR spectrum for this compound is available in the NIST Chemistry WebBook.[7]

Solid-State Structural Elucidation

A definitive single-crystal X-ray diffraction study for this compound is not widely reported in the surveyed literature.[1] However, valuable predictions can be made by examining the crystal structure of a close analogue, 4-amino-3,5-dichloropyridine.[1][8] This analogue's crystal packing is dominated by strong intermolecular N—H···N hydrogen bonds, forming supramolecular chains. These chains are further stabilized by offset π–π stacking interactions between the pyridine rings.[1] It is highly probable that this compound exhibits similar intermolecular interactions, influencing its solid-state properties such as density and thermal stability.

Table 2: Crystallographic Data for Analogue Compound 4-Amino-3,5-dichloropyridine

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₄Cl₂N₂ |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 13.304 |

| b (Å) | 12.911 |

| c (Å) | 3.8636 |

| V (ų) | 663.64 |

| Z | 4 |

Source: Data for 4-amino-3,5-dichloropyridine, used as a predictive model.[1]

Applications and Reactivity

The unique structural and chemical properties of this compound make it a valuable precursor in advanced materials research.[1]

-

Energetic Materials : Its primary application is as an intermediate for high-energy blasting agents and other energetic compounds.[3][4] The high nitrogen content and the presence of nitro groups contribute to its energetic potential. It has been studied for potential use in propellants and pyrotechnics.[4]

-

Synthetic Intermediate : The electron-deficient pyridine ring is activated towards nucleophilic aromatic substitution, allowing the displacement of the nitro groups or reaction at other sites. This reactivity enables the synthesis of a wide range of fused heterocycles and other complex molecules.[1]

-

Broader Chemical Research : As part of the dinitropyridine class of compounds, its derivatives have been explored for a wide spectrum of biological activities, including antitumor and antiviral properties, and as intermediates for agrochemicals and biosensors.[1][2]

Safety and Handling

This compound is a hazardous substance that requires careful handling in a controlled laboratory setting.

-

Toxicity : It is classified as toxic by inhalation, in contact with skin, and if swallowed (R23/24/25).[3] There is also a danger of cumulative effects (R33).[3]

-

Explosive Hazard : As an energetic material precursor, it is an unstable compound prone to explosion and oxidation.[3] It should be kept away from open flames, high temperatures, and sources of shock or friction.[3]

-

Personal Protective Equipment (PPE) : When handling this compound, appropriate PPE, including suitable gloves (S37), safety goggles, and protective clothing, is mandatory.[3]

-

First Aid : After skin contact, the affected area should be washed immediately with plenty of soap and water (S28).[3] In case of an accident or if you feel unwell, seek immediate medical advice (S45).[3]

Conclusion

This compound stands as a molecule of significant scientific interest, defined by the delicate balance of activating and deactivating substituents on a pyridine core. Its challenging synthesis, rooted in the principles of electrophilic aromatic substitution on a heterocyclic system, yields a compound with high reactivity and energetic potential. While its primary role is a precursor to advanced energetic materials, its utility as a versatile building block in organic synthesis continues to be explored. A thorough understanding of its structure, properties, and safety protocols is essential for researchers and scientists aiming to harness its unique chemical characteristics for the development of next-generation materials and pharmaceuticals.

References

-

ChemBK. This compound. [Link]

-

Semantic Scholar. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]

-

PubMed. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. [Link]

-

PubMed. Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory. [Link]

-

Royal Society of Chemistry. Facile synthesis of functionalized 4-aminopyridines. [Link]

-

ResearchGate. Four Syntheses of 4‐Amino‐3,5‐dinitropyrazole | Request PDF. [Link]

-

NIST WebBook. 4-Pyridinamine, 3,5-dinitro-. [Link]

-

Autechaux. Exploring 4-Amino-3,5-Dichloropyridine: Properties and Applications. [Link]

-

ResearchGate. (PDF) Dinitropyridines: Synthesis and Reactions. [Link]

Sources

An In-depth Technical Guide to 4-Amino-3,5-dinitropyridine: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 4-Amino-3,5-dinitropyridine (4-A-3,5-DNP), a high-nitrogen heterocyclic compound of significant interest in the field of energetic materials. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth insights into its synthesis, characterization, and potential applications.

Introduction and Historical Context

Polynitropyridines represent a significant class of heterocyclic compounds, serving as crucial precursors in the synthesis of a wide range of materials, from pharmaceuticals to energetic compounds.[1] The electron-deficient nature of the pyridine ring, further enhanced by the presence of multiple nitro groups, imparts unique reactivity and properties to these molecules.

This compound (4-A-3,5-DNP) emerged as a molecule of interest in the latter half of the 20th century, driven by the pursuit of novel energetic materials with improved performance and sensitivity characteristics. Early research into the nitration of 4-aminopyridine derivatives revealed challenges in achieving controlled and efficient synthesis due to the complex interplay of activating and deactivating effects of the amino and nitro substituents on the pyridine ring.[1]

Physicochemical Properties

This compound is a yellow to orange crystalline solid.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₄N₄O₄ | [3] |

| Molecular Weight | 184.11 g/mol | [4] |

| CAS Number | 31793-29-0 | [2] |

| Appearance | Yellow/orange crystalline solid | [2] |

| Melting Point | 168-169 °C | [4] |

| Density | ~1.69 g/cm³ | [4] |

| Solubility | Insoluble in water, soluble in organic solvents like ethanol and methanol. |

Synthesis of this compound: A Proposed Multi-Step Approach

The direct dinitration of 4-aminopyridine is synthetically challenging. The initial nitration is directed by the activating amino group to the 3- and 5-positions. However, the introduction of the first nitro group, coupled with the protonation of the pyridine nitrogen under strong acidic conditions, deactivates the ring towards further electrophilic substitution. Therefore, a multi-step synthetic strategy, analogous to the synthesis of similar polynitroamino heterocycles, is proposed as a more viable route.

This proposed pathway involves the protection of the activating amino group, followed by nitration, and subsequent deprotection to yield the target compound. An alternative approach starting from a pre-functionalized pyridine ring, such as 4-chloropyridine, is also a common strategy in heterocyclic chemistry.[5]

Proposed Synthetic Pathway

The following diagram illustrates a plausible multi-step synthesis of this compound.

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure based on established chemical transformations for analogous compounds and should be adapted and optimized under appropriate laboratory safety protocols.

Step 1: Synthesis of 4-Acetamidopyridine (Protection of the Amino Group)

-

To a solution of 4-aminopyridine in a suitable solvent (e.g., pyridine or glacial acetic acid), add acetic anhydride dropwise at 0 °C with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.

-

Wash the precipitate with cold water and dry under vacuum to yield 4-acetamidopyridine.

Step 2: Synthesis of 4-Acetamido-3,5-dinitropyridine (Dinitration)

-

To a mixture of concentrated sulfuric acid and fuming nitric acid, cooled to 0 °C, slowly add 4-acetamidopyridine in portions, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature for several hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated product by filtration, wash thoroughly with water until neutral, and dry.

Step 3: Synthesis of this compound (Deprotection)

-

Suspend the 4-acetamido-3,5-dinitropyridine in an aqueous solution of a suitable acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

-

Heat the mixture under reflux for a period sufficient to achieve complete hydrolysis of the acetamido group (monitored by TLC).

-

Cool the reaction mixture and neutralize with a suitable base or acid to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Spectroscopic Characterization (Expected Data)

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the amino and nitro functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3300 | N-H stretching (amino group) |

| 1640-1600 | N-H bending (amino group) |

| 1550-1530 and 1360-1340 | Asymmetric and symmetric NO₂ stretching (nitro groups) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple due to the symmetry of the molecule. A singlet for the two equivalent aromatic protons (H-2 and H-6) would be observed, likely in the downfield region (δ 8.5-9.0 ppm) due to the electron-withdrawing effect of the nitro groups. The amino protons would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum is also expected to show a limited number of signals due to molecular symmetry. Signals for the carbon atoms bearing the nitro groups (C-3 and C-5), the carbon atom attached to the amino group (C-4), and the two equivalent carbons (C-2 and C-6) are anticipated.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) at m/z 184. Fragmentation patterns would likely involve the loss of nitro groups (NO₂) and other small neutral molecules.

Applications in Energetic Materials

The primary interest in this compound lies in its potential as a precursor for the synthesis of more complex, high-performance energetic materials. The presence of both amino and nitro groups on a thermally stable heterocyclic ring makes it an attractive building block.

While specific energetic materials derived directly from 4-A-3,5-DNP are not extensively documented in open literature, the closely related compound, 4-amino-3,5-dinitropyrazole (ADNP), has been widely used to synthesize a variety of energetic salts and co-crystals with enhanced thermal stability and low sensitivity.[6][7][8] These materials often exhibit detonation velocities and pressures comparable to or exceeding those of conventional explosives, highlighting the potential of the dinitroamino-heterocycle motif.

The following diagram illustrates the general concept of utilizing a dinitroamino-heterocycle as a building block for advanced energetic materials.

Caption: Conceptual pathway for developing advanced energetic materials.

Safety and Handling

This compound is an energetic material and should be handled with extreme caution by trained personnel in a controlled laboratory environment. It is a potentially explosive solid and is sensitive to heat, shock, and friction. Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, must be worn. All operations should be conducted behind a blast shield.

Conclusion

This compound stands as a molecule of significant academic and practical interest, particularly in the domain of energetic materials. While its direct synthesis presents challenges, a multi-step approach offers a viable pathway to this valuable compound. Its unique combination of functional groups on a stable heterocyclic core makes it a promising platform for the design and synthesis of next-generation energetic materials with tailored properties. Further research into its synthesis, characterization, and derivatization is warranted to fully explore its potential.

References

- Ek, S., & Latypov, N. V. (2010). Four Syntheses of 4‐Amino‐3,5‐dinitropyrazole. Propellants, Explosives, Pyrotechnics, 35(3), 279-283.

- Fischer, N., et al. (2014). 4-Amino-3,5-dinitropyrazolate salts—highly insensitive energetic materials. RSC Advances, 4(100), 57077-57086.

- He, C., et al. (2017). Synthesis and Investigation of Advanced Energetic Materials Based on Bispyrazolylmethanes. Chemistry–A European Journal, 23(3), 635-642.

- Gao, H., et al. (2015). 4-Amino-3,5-dinitropyrazolate salts: highly insensitive energetic materials. Dalton Transactions, 44(2), 459-468.

- Pagoria, P. F., et al. (2002). Synthesis of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105). Propellants, Explosives, Pyrotechnics, 27(4), 198-203.

-

NIST. (n.d.). 4-Pyridinamine, 3,5-dinitro-. Retrieved January 12, 2026, from [Link]

-

OSTI.gov. (2018). Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5-bis(4-amino-3,5-dinitropyrazol-1-yl)pyrazole (LLM-226). Retrieved January 12, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 4-Pyridinamine, 3,5-dinitro- [webbook.nist.gov]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Amino-3,5-dinitropyrazolate salts—highly insensitive energetic materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Investigation of Advanced Energetic Materials Based on Bispyrazolylmethanes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Dinitropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dinitropyridin-4-amine, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document delves into its chemical identity, physicochemical properties, synthesis methodologies, and known biological activities. Authored from the perspective of a Senior Application Scientist, this guide synthesizes established data with practical insights, offering a valuable resource for researchers engaged in drug discovery and development. We will explore its potential as an anticancer and antimicrobial agent, supported by available data and an analysis of the broader class of dinitropyridine compounds. Detailed experimental protocols for its synthesis, spectroscopic analysis, and safety considerations are also presented to facilitate further investigation and application of this promising molecule.

Introduction and Chemical Identity

3,5-Dinitropyridin-4-amine, also commonly known as 4-Amino-3,5-dinitropyridine, is a notable member of the dinitropyridine class of heterocyclic compounds.[1] Its structure, featuring a pyridine ring substituted with an amino group and two electron-withdrawing nitro groups, imparts a unique electronic character that drives its reactivity and biological activity. The IUPAC name for this compound is 3,5-Dinitropyridin-4-amine . It is recognized by the CAS Registry Number 31793-29-0 .[2]

The study of polynitropyridines has gained considerable traction in recent decades, with a growing number of publications highlighting their diverse applications.[1] These compounds serve as crucial precursors in the synthesis of a wide array of mono- and polynuclear heterocyclic systems.[1] The electron-deficient nature of the pyridine ring, amplified by the presence of the nitro groups, makes these compounds highly reactive and adaptable for various chemical transformations.[1] This reactivity has been harnessed in the development of energetic materials, agrochemicals, and biosensors.[1] Furthermore, derivatives of dinitropyridines have demonstrated a broad spectrum of biological activities, including antitumor, antiviral, and anti-neurodegenerative properties.[1]

This guide will focus specifically on 3,5-Dinitropyridin-4-amine, providing a detailed exploration of its synthesis, properties, and potential applications in the pharmaceutical sciences.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 3,5-Dinitropyridin-4-amine are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 3,5-Dinitropyridin-4-amine | [2] |

| Synonyms | This compound | [2] |

| CAS Number | 31793-29-0 | [2] |

| Molecular Formula | C₅H₄N₄O₄ | [2][3] |

| Molecular Weight | 184.11 g/mol | [3] |

| Appearance | Yellow or orange crystalline solid | [4] |

| Melting Point | 168-169 °C | [3] |

| Density | ~1.7 g/cm³ | [3] |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol and methanol. | [4] |

| pKa (Predicted) | 0.78 ± 0.24 | [4] |

| InChI | InChI=1S/C5H4N4O4/c6-5-3(8(10)11)1-7-2-4(5)9(12)13/h1-2H,(H2,6,7) | [2] |

| InChIKey | IEUQRKITTGSLJL-UHFFFAOYSA-N | [2] |

| SMILES | C1=C(C(=C(C=N1)[O-])N)[O-] | [4] |

Synthesis of 3,5-Dinitropyridin-4-amine

The synthesis of 3,5-Dinitropyridin-4-amine is a challenging endeavor due to the electron-deficient nature of the pyridine ring, which is further deactivated by the presence of nitro groups. The primary synthetic strategy involves a two-step nitration of 4-aminopyridine.

Synthesis Pathway Overview

The overall synthetic pathway can be visualized as a two-step electrophilic aromatic substitution reaction. The first step involves the mononitration of 4-aminopyridine to yield the intermediate, 4-amino-3-nitropyridine. The second, more challenging step, is the introduction of a second nitro group at the 5-position.

Caption: Proposed mechanism of antimicrobial activity for nitroaromatic compounds.

Spectroscopic Characterization

While a comprehensive set of experimental spectra for 3,5-Dinitropyridin-4-amine is not widely published, we can predict the expected spectroscopic features based on its structure and data from related compounds.

-

¹H NMR: The ¹H NMR spectrum is expected to be simple due to the symmetry of the molecule. The two equivalent protons at the C-2 and C-6 positions of the pyridine ring would likely appear as a single singlet in the aromatic region. The protons of the amino group (-NH₂) would likely present as a broad singlet, the chemical shift of which may vary depending on the solvent and concentration.

-

¹³C NMR: The ¹³C NMR spectrum is also expected to show a limited number of signals due to the molecule's symmetry. We would anticipate distinct signals for the carbon atoms of the pyridine ring. Based on data for the related compound 4-amino-3,5-dinitropyrazole, we can expect signals in the regions of ~139 ppm and ~129 ppm.

[5]* IR Spectroscopy: An infrared spectrum for 4-Pyridinamine, 3,5-dinitro- is available from the NIST WebBook. K[2]ey expected absorptions would include N-H stretching vibrations from the amino group, characteristic strong asymmetric and symmetric stretching vibrations for the nitro groups (typically in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively), and C=C and C=N stretching vibrations from the pyridine ring.

-

Mass Spectrometry: An electron ionization mass spectrum is also noted as being available in the NIST WebBook. T[2]he mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (184.11 g/mol ).

Safety and Handling

3,5-Dinitropyridin-4-amine is a toxic compound and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled. T[4]here is also a danger of cumulative effects. A[4]s an unstable compound, it is prone to explosion and oxidation, and it decomposes at high temperatures to generate toxic gases.

[4]Recommended Safety Precautions:

-

Wear suitable protective clothing, gloves, and eye/face protection. *[4] Handle in a well-ventilated area to avoid inhalation of dust or vapors.

-

Keep away from open flames, sparks, and high temperatures.

-

In case of contact with skin, wash immediately with plenty of soap and water. *[4] In case of accident or if you feel unwell, seek immediate medical advice.

3,5-Dinitropyridin-4-amine is a heterocyclic compound with significant, though not yet fully explored, potential in drug discovery and development. Its demonstrated anticancer and antimicrobial activities, coupled with the broader biological relevance of the dinitropyridine scaffold, make it a compelling target for further investigation. While the synthesis of this molecule presents challenges, particularly in the second nitration step, the development of optimized and scalable synthetic routes would be a valuable contribution to the field. Future research should focus on elucidating the specific mechanisms of its biological actions, expanding the scope of its antimicrobial and anticancer testing, and exploring the synthesis of novel derivatives with enhanced potency and selectivity. This in-depth technical guide provides a solid foundation for researchers and scientists to build upon in their efforts to unlock the full potential of 3,5-Dinitropyridin-4-amine.

References

-

National Center for Biotechnology Information. (n.d.). Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5-bis(4-amino-3,5-dinitropyrazol-1-yl)pyrazole (LLM-226). Office of Scientific and Technical Information. Retrieved January 12, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Pyridinamine, 3,5-dinitro-. NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

- [This citation was not used in the final response]

- [This citation was not used in the final response]

Sources

An In-Depth Technical Guide to the Thermal Stability of 4-Amino-3,5-dinitropyridine

Abstract

This technical guide provides a comprehensive overview of the methodologies used to assess the thermal stability of 4-Amino-3,5-dinitropyridine (ADNP), an energetic material of interest. Due to the limited availability of direct experimental thermodynamic data for ADNP in peer-reviewed literature, this document establishes a robust framework for its characterization. It outlines the established experimental and computational methodologies for determining crucial thermal stability parameters. As a case study, this guide presents and analyzes the thermal decomposition data of a closely related derivative, 2-(5-amino-2H-tetrazol-1-yl)-4-amine-3,5-dinitropyridine (ATDP), to illustrate the application of these techniques. Standard analytical protocols, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are detailed, alongside methods for kinetic analysis of decomposition data. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the thermal characteristics of energetic heterocyclic compounds.

Introduction and Physicochemical Properties

This compound (ADNP) is a heterocyclic organic compound featuring a pyridine ring substituted with an amino group and two nitro groups. The presence of the nitro groups, which are strong electron-withdrawing groups, and the nitrogen-rich pyridine ring, classify ADNP as an energetic material. Such compounds are of significant interest in the development of explosives, propellants, and pyrotechnics. The thermal stability of these materials is a critical parameter that dictates their safety, handling, storage, and performance characteristics.

A significant challenge in the study of ADNP is the potential for confusion with its similarly named analogue, 4-Amino-3,5-dinitropyrazole (also abbreviated as ADNP or LLM-116). It is crucial to distinguish between these two compounds as their thermal stabilities and other physicochemical properties differ. This guide focuses specifically on the pyridine derivative.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₅H₄N₄O₄ | [1] |

| Molar Mass | 184.11 g/mol | [1] |

| Appearance | Yellow or orange crystal | [1] |

| Melting Point | 168-169 °C | [1] |

| Density | 1.694 g/cm³ | [1] |

Synthesis of this compound

The synthesis of ADNP is a challenging endeavor due to the electronic nature of the pyridine ring and the directing effects of the substituents. The primary synthetic routes involve the nitration of a pre-substituted pyridine ring.

A common approach starts with the nitration of 4-aminopyridine. Under strongly acidic conditions, the amino group is protonated, becoming a deactivating meta-director. This directs the incoming nitro groups to the 3 and 5 positions. However, the strongly deactivated ring makes the second nitration step difficult to achieve.

More advanced synthetic strategies may involve the use of a pre-existing dinitropyridine structure with a leaving group that can be substituted by an amino group. For instance, a chloro-substituted dinitropyridine can undergo nucleophilic aromatic substitution with an amine source.

Methodologies for Thermal Stability Assessment

The thermal stability of energetic materials like ADNP is primarily investigated using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide quantitative data on the heat flow and mass changes of a sample as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for measuring the heat flow associated with thermal transitions in a material. It is the primary method for determining melting points, decomposition temperatures, and enthalpies of reaction.

-

Sample Preparation: A small, precisely weighed amount of the sample (typically 1-5 mg) is hermetically sealed in an aluminum or alumina crucible. An empty, sealed crucible is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

Data Acquisition: The sample is heated at a constant rate (e.g., 5, 10, 15, 20 °C/min) over a defined temperature range (e.g., ambient to 400 °C). The instrument continuously records the differential heat flow between the sample and the reference.

-

Data Analysis: The resulting DSC curve plots heat flow versus temperature. Exothermic events, such as decomposition, are observed as peaks. The onset temperature of the decomposition peak is a key indicator of thermal stability. The area under the peak corresponds to the enthalpy of decomposition.

Caption: Experimental workflow for TGA analysis.

Case Study: Thermal Stability of 2-(5-amino-2H-tetrazol-1-yl)-4-amine-3,5-dinitropyridine (ATDP)

In the absence of direct experimental data for ADNP, we present a detailed analysis of a closely related derivative, ATDP, to illustrate the application of the aforementioned techniques. The study on ATDP provides valuable insights into the expected thermal behavior of energetic dinitropyridine compounds.

DSC Analysis of ATDP

The thermal decomposition of ATDP was investigated using DSC at different heating rates. The DSC curves show a single, sharp exothermic peak, indicating a rapid decomposition process. A key observation is that the decomposition occurs without a prior melting endotherm, suggesting that the compound decomposes in the solid state. [2] Table 2: DSC Data for the Decomposition of ATDP at Various Heating Rates

| Heating Rate (°C/min) | Onset Temperature (T_onset) (°C) | Peak Temperature (T_peak) (°C) | Enthalpy of Decomposition (ΔH_d) (J/g) |

| 8 | 288.93 | - | 1015.48 (average) |

| 10 | 290.00 | - | 1015.48 (average) |

| 12 | 291.61 | - | 1015.48 (average) |

| 15 | 292.50 | - | 1015.48 (average) |

| Data sourced from a study on ATDP, a derivative of this compound. | |||

| [2] | |||

| The data clearly shows that the onset and peak decomposition temperatures increase with a higher heating rate, which is a typical characteristic of solid-state reactions. |

Kinetic Analysis of Decomposition

To further understand the decomposition process, kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be calculated from the DSC data obtained at different heating rates. Common methods for this analysis include the Kissinger, Ozawa, and Starink methods.

The Kissinger method is a widely used model-free approach to determine the activation energy from the variation of the peak temperature with the heating rate. The equation is as follows:

ln(β/T_p²) = ln(AR/E_a) - E_a/RT_p

where:

-

β is the heating rate

-

T_p is the peak temperature

-

A is the pre-exponential factor

-

R is the gas constant

-

E_a is the activation energy

By plotting ln(β/T_p²) against 1/T_p for a series of experiments at different heating rates, the activation energy can be determined from the slope of the resulting straight line.

The Ozawa method is another model-free method that uses the following equation:

ln(β) = ln(AE_a/Rg(α)) - 5.331 - 1.052(E_a/RT_p)

where g(α) is the integral form of the reaction model. A plot of ln(β) versus 1/T_p yields a straight line from which the activation energy can be calculated.

For ATDP, the activation energy calculated using these methods was found to be approximately 420.75 kJ/mol. [2]

Decomposition Mechanism and Safety Parameters

The decomposition of nitroaromatic compounds is a complex process that can involve multiple steps. The initial step is often the cleavage of the C-NO₂ or N-NO₂ bond, which is typically the weakest bond in the molecule. The released NO₂ can then initiate a series of secondary, highly exothermic reactions.

Based on the kinetic data, important safety parameters can be estimated:

-

Self-Accelerating Decomposition Temperature (SADT): The lowest temperature at which a substance in a specific packaging will undergo self-accelerating decomposition.

-

Thermal Ignition Temperature (TIT): The temperature at which a material will ignite spontaneously.

-

Critical Temperature of Thermal Explosion (T_b): The lowest ambient temperature at which a material of a specific size and shape will undergo thermal runaway.

For the derivative ATDP, these parameters were calculated as:

-

SADT: 272.55 °C [2]* TIT: 121.71 °C [2]* T_b: 137.67 °C [2] These values are crucial for defining safe handling, storage, and processing conditions for energetic materials.

Conclusion

References

Sources

A Technical Guide to the Solubility of 4-Amino-3,5-dinitropyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Amino-3,5-dinitropyridine, a high-energy material with significant interest in various fields of research and development. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes the fundamental principles governing its solubility and furnishes detailed experimental protocols for its determination. This guide is designed to empower researchers to generate precise and reliable solubility profiles, a critical step for process optimization, formulation, and safety assessment. We will delve into the physicochemical properties of this compound, its predicted solubility in a range of organic solvents, and step-by-step methodologies for quantitative analysis using High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.

Introduction to this compound

This compound is a heterocyclic nitroaromatic compound with the molecular formula C₅H₄N₄O₄. Its structure, featuring a pyridine ring substituted with an amino group and two nitro groups, renders it an energetic material. Understanding its solubility in various organic solvents is paramount for its safe handling, purification, and application in synthetic chemistry. Solubility data is a critical parameter that influences reaction kinetics, crystallization processes, and the formulation of energetic compositions.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₅H₄N₄O₄ | [1][2] |

| Molecular Weight | 184.11 g/mol | [2][3] |

| Appearance | Yellow or orange crystals | [3] |

| Melting Point | 168-169 °C | [2][3] |

| Density | 1.694 g/cm³ | [3] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 6 | [2] |

The presence of both a hydrogen bond donor (the amino group) and multiple hydrogen bond acceptors (the nitro groups and the pyridine nitrogen) suggests that hydrogen bonding will play a significant role in its interactions with protic solvents. The nitro groups, being strongly electron-withdrawing, create a significant dipole moment, imparting polarity to the molecule.

Qualitative and Predicted Solubility Profile

While quantitative data is scarce, qualitative descriptions and the principle of "like dissolves like" allow for a predicted solubility profile. The polar nature of this compound suggests better solubility in polar solvents.

| Solvent | Predicted Solubility | Rationale |

| Water | Insoluble/Slightly Soluble | While polar, the energetic cost of disrupting the strong water-water hydrogen bonding network for the relatively large organic molecule is high. Some sources explicitly state it is water-insoluble[3]. |

| Methanol | Soluble | A polar protic solvent capable of hydrogen bonding with the amino and nitro groups of the solute[3]. |

| Ethanol | Soluble | Similar to methanol, it is a polar protic solvent that can engage in favorable hydrogen bonding interactions[3]. |

| Acetone | Moderately Soluble | A polar aprotic solvent. It can act as a hydrogen bond acceptor but not a donor. |

| Acetonitrile | Sparingly Soluble | A polar aprotic solvent with a significant dipole moment, but less effective at solvating the hydrogen-bonding functional groups compared to protic solvents. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent, known for its excellent solvating power for a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Soluble | Another highly polar aprotic solvent with strong solvating capabilities. |

| Toluene | Sparingly Soluble | A nonpolar aromatic solvent. Some interaction via pi-stacking with the pyridine ring is possible, but overall solubility is expected to be low. |

| Hexane | Insoluble | A nonpolar aliphatic solvent, unlikely to favorably interact with the polar this compound molecule. |

Experimental Determination of Solubility

The most reliable method for obtaining solubility data is through experimental determination. The following sections provide detailed protocols for this purpose. The general workflow involves creating a saturated solution, separating the solid and liquid phases, and quantifying the concentration of the solute in the supernatant.

Caption: General workflow for the experimental determination of solubility.

Shake-Flask Method for Equilibration

The shake-flask method is a widely accepted technique for achieving equilibrium between a solute and a solvent.

Protocol:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the desired organic solvent. The excess solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

After equilibration, cease agitation and allow the undissolved solid to settle while maintaining the temperature.

-

Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pipette. To avoid aspirating solid particles, it is advisable to take the sample from the upper portion of the solution.

-

Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic solid particles.

-

The filtrate is now ready for quantitative analysis.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and precise method for quantifying the concentration of this compound in the saturated solvent. The following is a starting method based on protocols for structurally similar compounds[4][5].

Caption: Workflow for HPLC-based quantification of solubility.

Instrumentation and Materials:

-

HPLC system with a UV-Vis or Diode Array Detector.

-

Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

This compound reference standard.

-

0.45 µm syringe filters.

Chromatographic Conditions (Starting Point):

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may require optimization.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: To be determined by scanning a standard solution (likely in the range of 300-400 nm due to the nitroaromatic structure).

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the saturated solutions.

-

Sample Preparation: Dilute a known volume of the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Calibration: Inject the standard solutions in ascending order of concentration. Construct a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the diluted sample solution.

-

Calculation: Determine the concentration of this compound in the diluted sample using the calibration curve. Calculate the original solubility by multiplying the concentration by the dilution factor.

Quantitative Analysis by UV-Visible Spectrophotometry

For a more rapid but potentially less selective analysis, UV-Vis spectrophotometry can be employed. This method is suitable if this compound is the only absorbing species in the solution at the wavelength of maximum absorbance (λmax).

Instrumentation and Materials:

-

UV-Visible Spectrophotometer.

-

Quartz cuvettes.

-

This compound reference standard.

-

The organic solvent of interest.

Procedure:

-

Determine λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance from approximately 200 to 600 nm to identify the wavelength of maximum absorbance.

-

Prepare Calibration Standards: Create a series of standard solutions of known concentrations in the chosen solvent.

-

Generate Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot absorbance versus concentration to create a calibration curve (Beer's Law plot).

-

Sample Preparation: Dilute a known volume of the filtered saturated solution with the solvent to an absorbance value that falls within the linear range of the calibration curve.

-

Sample Analysis: Measure the absorbance of the diluted sample at the λmax.

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Calculate the original solubility by multiplying this concentration by the dilution factor.

Safety and Handling

This compound is an energetic material and should be handled with appropriate care. It is also listed as toxic by inhalation, in contact with skin, and if swallowed[3]. Always consult the Safety Data Sheet (SDS) before handling. Use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not widely published, this guide provides the necessary framework for researchers to determine these critical parameters. By understanding the physicochemical properties of the compound and applying the detailed experimental protocols for the shake-flask method coupled with HPLC or UV-Vis analysis, scientists and drug development professionals can generate the high-quality solubility data required for their research and development activities. The provided methodologies, based on established practices for similar compounds, offer a robust starting point for these investigations.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Analysis of 4-Amino-3,5-dichloropyridine N-oxide.

- ChemBK. (2024, April 9). This compound.

- CymitQuimica. (n.d.). This compound.

- BenchChem. (n.d.). Classical and Modern Synthetic Routes to this compound.

- Taylor & Francis Online. (2024, December 27). Dissolution Properties Of Energetic Materials In The Environmentally Friendly Solvent Cyrene.

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 2-Nitrophenol.

- Chinese Journal of Energetic Materials. (2023). Quantitative Analysis of 2,6-diamino-3,5-dinitropyrazine-1-oxide Purity based on High Performance Liquid Chromatography.

- ECHEMI. (n.d.). 31793-29-0, this compound Formula.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. helixchrom.com [helixchrom.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Quantitative Analysis of 2,6-diamino-3,5-dinitropyrazine-1-oxide Purity based on High Performance Liquid Chromatography [energetic-materials.org.cn]

Spectroscopic Analysis of 4-Amino-3,5-dinitropyridine: A Technical Guide

An In-depth Examination of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopic Signatures of a Key Energetic Material Precursor.

This technical guide provides a detailed overview of the spectroscopic characteristics of 4-Amino-3,5-dinitropyridine, a heterocyclic compound of significant interest to researchers and professionals in drug development and materials science. While a complete experimental dataset is not publicly available, this guide synthesizes predictive data and analytical interpretations based on established principles of spectroscopy and the known electronic nature of the molecule.

Molecular Structure and its Influence on Spectroscopic Properties

This compound possesses a unique molecular architecture that dictates its spectroscopic behavior. The pyridine ring, an electron-deficient aromatic system, is further deactivated by the presence of two strongly electron-withdrawing nitro groups (-NO₂) at the 3 and 5 positions. Conversely, the amino group (-NH₂) at the 4-position is an electron-donating group. This electronic push-pull relationship, combined with the molecule's C₂v symmetry, results in distinct and predictable spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure and purity.

¹H NMR Spectroscopy: Predicted Spectral Features

While specific, experimentally-derived chemical shift and coupling constant data for this compound are not widely reported in publicly accessible literature, its ¹H NMR spectrum is predicted to be relatively simple due to the molecule's symmetry.[1]

Expected ¹H NMR Signals: